molecular formula C17H10Cl2N2OS2 B5510809 5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5510809
M. Wt: 393.3 g/mol
InChI Key: JHESJSAOZBAACT-ZMSCOZPXSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation or Claisen-Schmidt reactions, allowing for the introduction of various substituents into the thiazolidinone core. Microwave-assisted synthesis has been reported as an efficient method for preparing thiazolidinone derivatives, offering advantages in terms of reaction speed and product yield (Ambeu et al., 2016; Bourahla et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal non-planar configurations and various intra- and intermolecular interactions, such as hydrogen bonding, which contribute to the compound's stability and reactivity (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including nucleophilic addition and condensation, which are essential for modifying their chemical structure and enhancing their biological activity. Their reactivity can be influenced by substituents on the thiazolidinone ring, enabling the synthesis of a wide range of derivatives with diverse properties (Hirsova et al., 2015).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as melting points, solubility, and crystallinity, can be tailored by altering the substituents on the thiazolidinone core. These properties are crucial for determining the compound's suitability for various applications, including as potential pharmacological agents (Khodair et al., 2021).

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards different chemical reagents. These properties are significantly influenced by the substituents present on the thiazolidinone ring and are critical for the compound's biological activity and mechanism of action (Chandrappa et al., 2009).

Scientific Research Applications

Synthesis and Anticancer Activity

A study investigated the synthesis of novel thioxothiazolidin-4-one derivatives, demonstrating their potential in inhibiting tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice, suggesting their candidacy for anticancer therapy due to their ability to suppress tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Structural and Computational Studies

Another study focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative. The research highlighted the non-planar structure of the molecule, demonstrating intra- and intermolecular contacts that could influence its biological activities. This comprehensive analysis provides a foundation for understanding the compound's interactions at the molecular level (Khelloul et al., 2016).

Antimicrobial and Antifungal Activities

Research on thiazolidin-4-one derivatives also includes investigations into their antimicrobial and antifungal properties. Some derivatives have shown significant activity against Gram-positive bacteria and Candida yeast strains, offering a new avenue for developing treatments against resistant microbial strains (Gouveia et al., 2009; Levshin et al., 2022).

Protein Kinase Inhibition for Neurological and Oncological Disorders

A recent study designed and synthesized new inhibitors of protein kinase DYRK1A, identifying compounds with nanomolar inhibitory potency. These findings suggest the potential use of thiazolidin-4-one cores as pharmacophores for developing treatments for disorders involving DYRK1A, including neurological and oncological diseases (Bourahla et al., 2021).

properties

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-[(E)-(3-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2OS2/c18-13-5-1-3-11(7-13)9-15-16(22)21(17(23)24-15)20-10-12-4-2-6-14(19)8-12/h1-10H/b15-9-,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESJSAOZBAACT-ZMSCOZPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-[(E)-(3-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

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